Cas no 1403767-11-2 (Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate)

Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate
- SB21745
- PB36013
- AK171650
- ST1100744
- 1H-Indazole-3-carboxylic acid, 5-bromo-4-nitro-, methyl ester
- MFCD23106303
- AS-34809
- SY100064
- CS-0048995
- methyl5-bromo-4-nitro-1H-indazole-3-carboxylate
- DTXSID601181831
- AKOS025289864
- 1403767-11-2
-
- MDL: MFCD23106303
- Inchi: 1S/C9H6BrN3O4/c1-17-9(14)7-6-5(11-12-7)3-2-4(10)8(6)13(15)16/h2-3H,1H3,(H,11,12)
- InChI Key: KUBCOLKUCDHPLQ-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C2=C(C(C(=O)OC([H])([H])[H])=NN2[H])C=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 298.95417g/mol
- Monoisotopic Mass: 298.95417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 101
- XLogP3: 2.3
Experimental Properties
- Density: 1.9±0.1 g/cm3
- Melting Point: 200℃
- Boiling Point: 449.2±40.0 °C at 760 mmHg
- Flash Point: 225.5±27.3 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB454523-5 g |
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate; . |
1403767-11-2 | 5g |
€668.60 | 2023-07-18 | ||
Chemenu | CM262778-5g |
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate |
1403767-11-2 | 95%+ | 5g |
$623 | 2023-02-18 | |
TRC | M296878-1g |
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate |
1403767-11-2 | 1g |
$ 295.00 | 2022-06-04 | ||
Chemenu | CM262778-1g |
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate |
1403767-11-2 | 95% | 1g |
$320 | 2021-08-18 | |
eNovation Chemicals LLC | D499477-5G |
methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate |
1403767-11-2 | 97% | 5g |
$455 | 2024-07-21 | |
Advanced ChemBlocks | G-5089-1G |
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate |
1403767-11-2 | 97% | 1G |
$160 | 2023-09-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M173938-1g |
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate |
1403767-11-2 | 97% | 1g |
¥806.90 | 2023-09-01 | |
Aaron | AR001CZL-100mg |
1H-Indazole-3-carboxylic acid, 5-bromo-4-nitro-, methyl ester |
1403767-11-2 | 97% | 100mg |
$44.00 | 2025-02-10 | |
eNovation Chemicals LLC | D499477-250mg |
methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate |
1403767-11-2 | 97% | 250mg |
$90 | 2025-02-22 | |
eNovation Chemicals LLC | D499477-500mg |
methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate |
1403767-11-2 | 97% | 500mg |
$120 | 2025-02-22 |
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate Related Literature
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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5. Book reviews
Additional information on Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate (CAS No. 1403767-11-2): A Versatile Intermediate in Modern Pharmaceutical Research
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate (CAS No. 1403767-11-2) is a highly valuable intermediate in the field of pharmaceutical chemistry, particularly in the synthesis of biologically active compounds. This compound, characterized by its nitro and bromo substituents on an indazole core, has garnered significant attention due to its utility in constructing complex molecular architectures. The presence of these functional groups makes it a versatile building block for further chemical modifications, enabling the development of novel therapeutic agents.
The indazole scaffold is a prominent motif in medicinal chemistry, frequently employed in the design of drugs targeting various diseases, including cancer and infectious disorders. The specific arrangement of substituents on the indazole ring, such as the 5-bromo and 4-nitro groups, imparts unique reactivity that can be exploited for synthetic purposes. For instance, the bromine atom serves as a convenient handle for cross-coupling reactions, while the nitro group can be reduced to an amine or converted into other functional moieties, such as azides or sulfonamides.
In recent years, there has been a surge in research focused on developing new methodologies for the functionalization of heterocyclic compounds like indazole. Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate has emerged as a key intermediate in these efforts, facilitating the synthesis of structurally diverse derivatives. One notable application is its use in constructing indazole-based inhibitors of kinases and other enzymes implicated in disease pathways. These inhibitors have shown promise in preclinical studies as potential treatments for conditions such as leukemia and inflammatory diseases.
The role of this compound extends beyond kinase inhibition. Researchers have leveraged its reactivity to develop novel antimicrobial agents. The nitro group on the indazole ring can be selectively modified to introduce pharmacophores that enhance binding affinity to bacterial enzymes. Such modifications have led to the discovery of new compounds with potent activity against drug-resistant strains of bacteria, addressing a critical unmet need in global healthcare.
Another area where Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate has made a significant impact is in the synthesis of antiviral drugs. The indazole core is known to interact with viral proteases and polymerases, making it an attractive scaffold for antiviral therapy. By incorporating this intermediate into drug candidates, researchers have been able to develop molecules that disrupt viral replication cycles effectively. Preliminary studies indicate that derivatives of this compound exhibit inhibitory activity against a range of viruses, including those responsible for HIV and hepatitis C.
The synthetic versatility of Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate is further highlighted by its application in designing small-molecule probes for biochemical studies. Researchers utilize this compound to develop tools that allow them to investigate enzyme mechanisms and protein-protein interactions at a molecular level. These probes have been instrumental in uncovering new targets for drug development and have provided insights into disease pathogenesis.
The growing interest in Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate is also driven by advancements in synthetic methodologies that enhance its accessibility and utility. Recent innovations in catalytic cross-coupling reactions have made it possible to introduce diverse substituents onto the indazole ring with high efficiency and selectivity. These improvements have not only streamlined the synthesis of known derivatives but also opened up new avenues for structural exploration.
In conclusion, Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate (CAS No. 1403767-11-2) represents a cornerstone intermediate in modern pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is set to grow even further, solidifying its position as a key player in the quest for innovative medical solutions.
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